2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of considerable interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a distinctive structural framework, which includes a thiophene ring, a triazole ring, and an acetamide group, contributing to its unique chemical and pharmacological characteristics.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes, modulation of ion channels, or interaction with specific receptor proteins .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of Action
Based on its structural similarity to other thiazole derivatives, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step chemical reactions. One common approach starts with the formation of the triazole ring, often utilizing hydrazine derivatives and thiophene carboxaldehydes under acidic or basic conditions to promote cyclization. Subsequent steps include sulfanylation reactions and coupling with the acetamide derivative.
Industrial Production Methods: On an industrial scale, the production methods might involve optimized processes for higher yield and purity. The key steps would likely include careful control of reaction conditions, such as temperature, pH, and reaction time, along with the use of efficient purification techniques like recrystallization or chromatographic methods.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can involve the thiophene ring or triazole moiety.
Reduction: : The nitro groups or triazole ring nitrogen atoms can be reduced under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites in the structure.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂.
Reducing agents like LiAlH₄ or NaBH₄.
Substitution reactions typically use halogenated reagents or anhydrides.
Major Products Formed: The major products would depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amines or simpler heterocycles.
Scientific Research Applications
Chemistry: In organic synthesis, the compound serves as a valuable intermediate or building block for more complex molecules.
Biology: The compound has shown promise in biological studies, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, although comprehensive clinical data may still be pending.
Industry: Its role in material science, particularly in the development of novel polymers or advanced materials, is also notable.
Comparison with Similar Compounds
Comparison: Compared to other compounds with similar structural features, such as other triazole derivatives, it stands out due to the unique combination of a thiophene ring and an acetamide group.
List of Similar Compounds
1,2,4-Triazole derivatives
Thiophene-based compounds
Other acetamide derivatives
Would you like to explore one of these aspects in more detail?
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJMLAERCTHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.